
tert-Butyl ((1R,3S)-5-hydroxyadamantan-2-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
TERT-BUTYL ((1R,2S,3S,5S,7S)-REL-5-HYDROXYADAMANTAN-2-YL)CARBAMATE is a complex organic compound featuring a tert-butyl group and a hydroxyadamantane moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of TERT-BUTYL ((1R,2S,3S,5S,7S)-REL-5-HYDROXYADAMANTAN-2-YL)CARBAMATE typically involves multiple steps, starting from adamantane derivatives. The key steps include:
Hydroxylation: Introduction of a hydroxyl group to the adamantane core.
Carbamate Formation: Reaction of the hydroxylated adamantane with tert-butyl isocyanate under controlled conditions to form the carbamate linkage.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the above synthetic routes to ensure high yield and purity, along with cost-effective production techniques.
Analyse Chemischer Reaktionen
Types of Reactions
TERT-BUTYL ((1R,2S,3S,5S,7S)-REL-5-HYDROXYADAMANTAN-2-YL)CARBAMATE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to modify the functional groups.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can introduce a wide range of functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, TERT-BUTYL ((1R,2S,3S,5S,7S)-REL-5-HYDROXYADAMANTAN-2-YL)CARBAMATE is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology and Medicine
In the field of biology and medicine, this compound has potential applications as a pharmacophore in drug design. Its structural features can be exploited to develop new therapeutic agents with improved efficacy and selectivity.
Industry
In industry, TERT-BUTYL ((1R,2S,3S,5S,7S)-REL-5-HYDROXYADAMANTAN-2-YL)CARBAMATE can be used in the development of advanced materials, such as polymers and coatings, due to its stability and functional versatility.
Wirkmechanismus
The mechanism of action of TERT-BUTYL ((1R,2S,3S,5S,7S)-REL-5-HYDROXYADAMANTAN-2-YL)CARBAMATE is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-tert-butyl-N-[(1R,2S,3S,5S,7S)-5-hydroxyadamantan-2-yl]-5-(1H-pyrazol-1-yl)-1H-pyrazole-4-carboxamide
Uniqueness
TERT-BUTYL ((1R,2S,3S,5S,7S)-REL-5-HYDROXYADAMANTAN-2-YL)CARBAMATE is unique due to its specific combination of a tert-butyl group and a hydroxyadamantane moiety. This structural arrangement imparts distinct chemical and physical properties, making it valuable for various applications.
Eigenschaften
Molekularformel |
C15H25NO3 |
|---|---|
Molekulargewicht |
267.36 g/mol |
IUPAC-Name |
tert-butyl N-[(1R,3S)-5-hydroxy-2-adamantyl]carbamate |
InChI |
InChI=1S/C15H25NO3/c1-14(2,3)19-13(17)16-12-10-4-9-5-11(12)8-15(18,6-9)7-10/h9-12,18H,4-8H2,1-3H3,(H,16,17)/t9?,10-,11+,12?,15? |
InChI-Schlüssel |
FPXFIWIGKRXKPX-NNCVSNBRSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)NC1[C@@H]2CC3C[C@H]1CC(C2)(C3)O |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1C2CC3CC1CC(C3)(C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



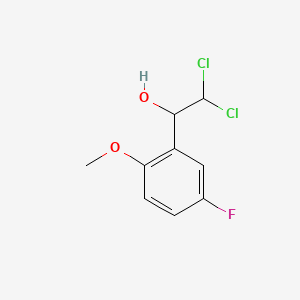

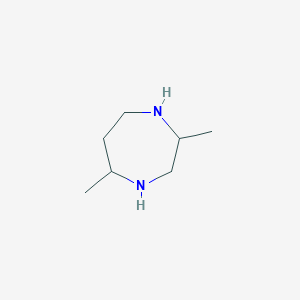

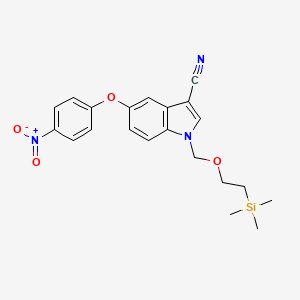
![4-[2-[7-[3-[6-(2,5-Dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-1,1-dimethylbenzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethylbenzo[e]indol-3-yl]butane-1-sulfonate](/img/structure/B14023241.png)
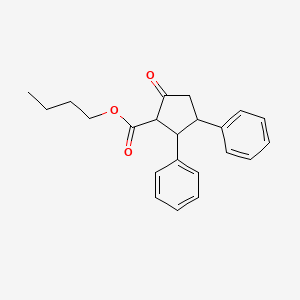
![4'-Bromo-2',5'-dimethyl-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B14023252.png)
![3-Methyl-3,5-dihydro-4H-imidazo[4,5-d]pyridazin-4-one](/img/structure/B14023259.png)

![(5'R,8S,9S,10R,11S,13S,14S,17R)-11-Hydroxy-10,13-dimethyl-1,6,7,8,9,10,11,12,13,14,15,16-dodecahydrodispiro[cyclopenta[A]phenanthrene-17,4'-[1,3]dioxolane-5',4''-[1,3]dioxolan]-3(2H)-one](/img/structure/B14023263.png)
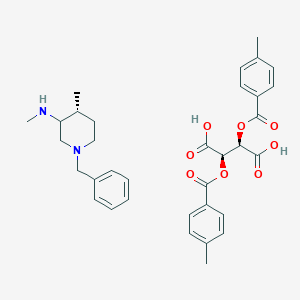
![Dimethyl (2Z,3Z)-2,3-bis(benzo[1,3]dioxol-5-ylmethylidene)butanedioate](/img/structure/B14023277.png)
